(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one

Catalog No.
S615919
CAS No.
20493-56-5
M.F
C15H18O2
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,...

CAS Number

20493-56-5

Product Name

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one

IUPAC Name

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m1/s1

InChI Key

ZVMJXSJCBLRAPD-UKRRQHHQSA-N

SMILES

Array

Canonical SMILES

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C

Isomeric SMILES

CC1=COC2=C1C(=O)[C@H]([C@](C2)(C)C=C)C(=C)C

The exact mass of the compound Curzerenone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Curzerenone (CAS 20493-56-5), chemically identified as (5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one, is a highly specialized furanosesquiterpenoid primarily isolated from the rhizomes of Curcuma zedoaria and the leaves of Lindera pulcherrima [1]. In industrial and analytical procurement, high-purity curzerenone (>98%) is utilized as a primary reference standard for the chromatographic authentication of specific botanical extracts, ensuring reproducibility and purity-linked usability in quality control workflows [2]. Beyond its role as a quality control biomarker, curzerenone is procured for advanced pharmacological research due to its targeted bioactivity, functioning as a potent small-molecule inhibitor of calcium-activated chloride channels (CaCCs) and a specific inducer of apoptosis in drug-resistant oncology models [3].

Substituting high-purity curzerenone with crude Curcuma zedoaria essential oils, or related in-class sesquiterpenes like curcumin or germacrone, fundamentally compromises analytical precision and experimental reproducibility [1]. In quality assurance workflows, curzerenone serves as a definitive, non-interchangeable chemotype marker; its absence or presence strictly differentiates authentic C. zedoaria from common adulterants like Curcuma longa, which completely lack this compound [1]. In pharmacological applications, crude extracts introduce synergistic and antagonistic matrix effects that mask curzerenone’s specific mechanisms of action—such as its precise modulation of the p38 MAPK/ERK pathway in chemoresistant cells—making the isolated, pure compound an absolute requirement for targeted mechanistic studies and reproducible assay development [2].

Definitive Chemotype Marker for Botanical Authentication

In chromatographic profiling, curzerenone acts as the primary differentiating marker for the Curcuma zedoaria Nepal chemotype, constituting up to 21.5% of its volatile fraction, whereas it is entirely absent (0%) in Curcuma longa and Curcuma xanthorrhiza [1]. Procurement of the pure curzerenone standard enables exact quantification and prevents the misidentification or adulteration of commercial white turmeric batches.

Evidence DimensionVolatile fraction composition (%)
Target Compound Data21.5% in C. zedoaria (Nepal chemotype)
Comparator Or BaselineC. longa / C. xanthorrhiza extracts (0% curzerenone)
Quantified DifferenceAbsolute presence (21.5%) vs. complete absence (0%)
ConditionsGC-MS analysis of essential oil constituents

Procurement of the pure standard is mandatory for QA/QC laboratories to definitively authenticate C. zedoaria raw materials and reject adulterated batches.

Overcoming Gemcitabine Resistance in Carcinoma Models

Curzerenone demonstrates potent antiproliferative efficacy against gemcitabine-resistant human lung carcinoma cells, achieving an IC50 of 24 µM [1]. While the baseline carcinoma cells exhibit profound resistance to standard gemcitabine therapy, curzerenone successfully bypasses this resistance by downregulating anti-apoptotic Bcl-2 and activating the p38 MAPK/ERK signaling pathway [1].

Evidence DimensionCell viability inhibition (IC50)
Target Compound DataIC50 = 24 µM
Comparator Or BaselineGemcitabine (ineffective at standard therapeutic doses in the resistant cell line)
Quantified DifferenceRestoration of apoptosis at 24 µM where the standard chemotherapeutic baseline fails
ConditionsMTT assay and flow cytometry on gemcitabine-resistant lung cancer cells

Provides oncology researchers with a viable, structurally distinct small molecule to investigate and overcome multi-drug resistance mechanisms.

Specific Inhibition of Calcium-Activated Chloride Channels (CaCCs)

Among Curcuma-derived sesquiterpenoids, curzerenone functions as a targeted small-molecule inhibitor of the TMEM16A calcium-activated chloride channel (CaCC) [1]. Compared to broad-spectrum ion channel blockers, curzerenone specifically reduces UTP-stimulated Cl- currents, providing a highly selective mechanism for modulating epithelial secretion without off-target channel disruption [1].

Evidence DimensionInhibition of UTP-stimulated Cl- currents
Target Compound DataSignificant dose-dependent inhibition of TMEM16A/CaCCs
Comparator Or BaselineUninhibited UTP-stimulated baseline Cl- currents
Quantified DifferenceSubstantial reduction of Cl- currents from baseline
ConditionsElectrophysiological assays on TMEM16A-expressing epithelial cells

Makes curzerenone a highly specific procurement choice for developing modulators targeting respiratory mucus hypersecretion and digestive dysfunction.

Baseline Establishment for Reproducible Antioxidant Assays

In comparative phytochemical screening, pure curzerenone exhibits a distinct DPPH free radical scavenging profile (IC50 ~1.56 mg/mL) compared to its co-occurring analog furanodienone (IC50 ~1.16 mg/mL) [1]. Procuring the isolated compound allows researchers to accurately map the specific structure-activity relationships responsible for the antioxidant properties of complex Lauraceae and Zingiberaceae extracts, preventing the reproducibility issues inherent to crude mixtures [1].

Evidence DimensionDPPH radical scavenging (IC50)
Target Compound DataIC50 = 1.56 mg/mL
Comparator Or BaselineFuranodienone (IC50 = 1.16 mg/mL)
Quantified Difference0.40 mg/mL difference in IC50, establishing exact relative antioxidant potency
ConditionsIn vitro DPPH free radical scavenging assay

Essential for researchers needing a purified sesquiterpenoid baseline to accurately attribute and quantify the bioactivity of complex botanical formulations.

Primary Reference Standard for Botanical Quality Control

Due to its exclusive presence in specific Curcuma and Lindera species, high-purity curzerenone is the optimal choice for analytical laboratories conducting GC-MS and HPLC standardization. It is used to authenticate Curcuma zedoaria batches, ensuring they are not adulterated with cheaper, curzerenone-free substitutes like Curcuma longa [1].

Lead Compound for Chemoresistance Research

Curzerenone is highly suited for oncology research focused on overcoming multi-drug resistance. Because it effectively induces apoptosis in gemcitabine-resistant lung carcinoma cells via the p38 MAPK/ERK pathway, it serves as a critical small-molecule tool for developing novel therapeutics that bypass standard chemoresistance mechanisms [2].

Small-Molecule Modulator for Ion Channel Pharmacology

In electrophysiological studies targeting cystic fibrosis and respiratory hypersecretion, curzerenone is utilized as a specific inhibitor of TMEM16A calcium-activated chloride channels (CaCCs). It provides a more targeted mechanism of action compared to broad-spectrum channel blockers, making it ideal for precision respiratory and digestive disease modeling [3].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

230.130679813 Da

Monoisotopic Mass

230.130679813 Da

Boiling Point

320.00 to 321.00 °C. @ 760.00 mm Hg

Heavy Atom Count

17

Appearance

Oil

UNII

G4VCU0HQA2

Other CAS

20493-56-5

Wikipedia

Curzerenone

Dates

Last modified: 08-15-2023

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